molecular formula C11H13NO3 B15304852 (s)-4-(1-Acetamidoethyl)benzoic acid

(s)-4-(1-Acetamidoethyl)benzoic acid

Cat. No.: B15304852
M. Wt: 207.23 g/mol
InChI Key: VGGHZGMYGRBYIO-ZETCQYMHSA-N
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Description

(s)-4-(1-Acetamidoethyl)benzoic acid is an organic compound characterized by the presence of an acetamido group attached to an ethyl chain, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-4-(1-Acetamidoethyl)benzoic acid typically involves the acylation of an appropriate precursor. One common method is the reaction of 4-(1-Acetamidoethyl)benzoic acid with acetic anhydride under acidic conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

(s)-4-(1-Acetamidoethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

(s)-4-(1-Acetamidoethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (s)-4-(1-Acetamidoethyl)benzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzoic acid moiety can participate in various biochemical pathways, potentially modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (s)-3-(1-Acetamidoethyl)benzoic acid
  • (s)-2-(1-Acetamidoethyl)benzoic acid
  • (s)-4-(1-Acetamidoethyl)adamantan-1-yl]acetic acid

Uniqueness

(s)-4-(1-Acetamidoethyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its acetamido group and benzoic acid moiety allow for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-[(1S)-1-acetamidoethyl]benzoic acid

InChI

InChI=1S/C11H13NO3/c1-7(12-8(2)13)9-3-5-10(6-4-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)/t7-/m0/s1

InChI Key

VGGHZGMYGRBYIO-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C

Origin of Product

United States

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